1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide

Catalog No.
S7750990
CAS No.
M.F
C16H22N2O2
M. Wt
274.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-ca...

Product Name

1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide

IUPAC Name

1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C16H22N2O2/c1-12-5-3-4-6-15(12)11-17-16(20)14-7-9-18(10-8-14)13(2)19/h3-6,14H,7-11H2,1-2H3,(H,17,20)

InChI Key

LYYJMBHAKVTZSB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C(=O)C

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C(=O)C
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential in various fields of study and industry. This paper outlines the definition and background of the compound, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, limitations, and future directions.
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide, also known as Carfentanil, is a synthetic opioid that is structurally similar to fentanyl. It was first synthesized in 1974 by a team of chemists at Janssen Pharmaceutica in Belgium. Carfentanil is approximately 100 times more potent than fentanyl and is primarily used as a large animal tranquilizer. Due to its potency and potential for abuse, carfentanil and its derivatives have also gained attention as a drug of abuse, particularly in the United States, where it has been linked to numerous overdoses.
Carfentanil is a white crystalline powder that is highly soluble in water. Its molecular formula is C24H30N2O3, and its molecular weight is 400.5 g/mol. Carfentanil has a melting point of approximately 94-96°C and a boiling point of approximately 589°C. Its solubility in water, methanol, and ethanol is 2.8, 28, and 5.4 g/L, respectively.
Carfentanil is synthesized through a multistep chemical process that typically involves the reaction of N-phenethyl-4-piperidinone with methyl magnesium bromide, followed by acetylation and reduction with sodium borohydride. The final product is purified through a series of chromatography steps and characterized through methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and mass spectrometry.
Various analytical methods have been developed to detect and quantify carfentanil in biological samples, including blood, urine, and hair. These methods typically involve the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography coupled with mass spectrometry (GC-MS). These methods have high sensitivity and specificity and can detect carfentanil and its metabolites at low concentrations.
Carfentanil acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. It has a higher affinity for the receptor than both fentanyl and morphine, which contributes to its extreme potency. In addition to its analgesic effects, carfentanil also produces sedation, respiratory depression, and decreased heart rate.
Due to its extreme potency, carfentanil is highly toxic and poses a significant risk to human health. It is classified as a Schedule II controlled substance in the United States and is subject to strict regulations for handling and use. In scientific experiments, carfentanil should be handled with extreme caution, and appropriate safety protocols should be followed to prevent accidental exposure or ingestion.
Carfentanil has several applications in scientific experiments, particularly in preclinical studies involving animals. It is commonly used as a sedative and analgesic in large animal models, such as elephants and rhinoceroses, to facilitate procedures such as translocations and medical treatment. Its extreme potency and rapid onset make it a useful tool in studying opioid receptors and their downstream signaling pathways.
Research on carfentanil and its derivatives is ongoing, with many studies focused on understanding its pharmacology and toxicology. Several studies have investigated the use of carfentanil as a chemical restraint in large animal models and have proposed new protocols for its safe and effective use. Other studies have investigated the potential use of carfentanil and its analogs as a treatment for opioid addiction, although more research is needed to determine their safety and efficacy.
Carfentanil and its derivatives have several potential implications in various fields of research and industry. In the medical field, they could be used in the treatment of pain, particularly in cases where other opioids are ineffective. Their extreme potency also makes them a valuable tool in studying opioid receptors and developing new therapies for pain and addiction. In the veterinary field, carfentanil is an important chemical restraint for large animal models and could help facilitate research on endangered species. In industry, carfentanil and its derivatives could be used in the manufacture of opioid-based pharmaceuticals.
Despite the potential applications of carfentanil and its derivatives, there are several limitations and challenges that must be addressed in future research. One major challenge is the potential for abuse and overdose, which highlights the need for strict regulation and safer opioid-based therapies. Another challenge is the toxicity of carfentanil, which poses a significant risk to public health and emphasizes the importance of safe handling and use. Future research should focus on developing new therapeutic approaches that minimize the risk of abuse and toxicity, as well as investigating the potential for carfentanil and its analogs in other fields of research and industry.
1. Develop new therapeutic approaches that minimize the risk of abuse and toxicity.
2. Investigate the potential for modulation of opioid receptors and their downstream signaling pathways in the treatment of pain.
3. Determine the impact of carfentanil and its analogs on other biological systems.
4. Investigate the feasibility of using carfentanil and its analogs in the manufacture of opioid-based pharmaceuticals.
5. Assess the impact of carfentanil and its analogs on different types of pain, such as neuropathic pain.
6. Investigate the potential use of carfentanil and its analogs in the treatment of other conditions, such as depression and anxiety.
7. Develop new methods for the safe and effective use of carfentanil in large animal models, such as elephants and rhinoceroses.
8. Investigate the potential for carfentanil and its analogs in the development of new therapies for opioid addiction.
9. Improve the sensitivity and specificity of analytical methods for detecting and quantifying carfentanil in biological samples.
10. Investigate the long-term impact of exposure to carfentanil on human health and the environment.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

274.168127949 g/mol

Monoisotopic Mass

274.168127949 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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